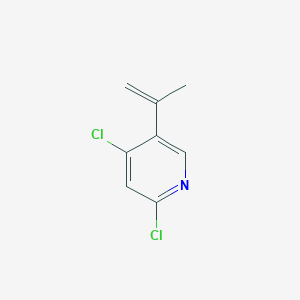

2,4-Dichloro-5-(prop-1-en-2-yl)pyridine

Beschreibung

Eigenschaften

IUPAC Name |

2,4-dichloro-5-prop-1-en-2-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl2N/c1-5(2)6-4-11-8(10)3-7(6)9/h3-4H,1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZIQNDFHVVKMQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1=CN=C(C=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Alkylation of Pyridine Derivatives

Method Overview:

This approach involves the direct alkylation of pyridine or its derivatives with suitable alkylating agents to introduce the prop-1-en-2-yl group at the 5-position, followed by chlorination to introduce chlorine substituents at the 2 and 4 positions.

Reaction Scheme:

Pyridine derivative + Prop-1-en-2-yl precursor → Alkylated pyridine → Chlorination → 2,4-Dichloro-5-(prop-1-en-2-yl)pyridine

- Prop-1-en-2-yl halides or equivalents

- Chlorinating agents such as phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or phosphorus pentachloride (PCl₅)

Research Findings:

A patent (CN106187914B) describes a process where pyridine undergoes chlorination in the presence of phosphorus oxychloride, followed by selective alkylation to introduce the prop-1-en-2-yl group. This method ensures regioselectivity and high yield.

| Step | Reagents | Conditions | Notes |

|---|---|---|---|

| Chlorination | POCl₃ | Reflux | Selectively chlorinates pyridine at 2 and 4 positions |

| Alkylation | Prop-1-en-2-yl halide | Mild heating | Introduces the prop-1-en-2-yl group at the 5-position |

Functional Group Modification of Pre-formed Pyridine Derivatives

Method Overview:

This strategy involves starting with a pyridine core bearing chlorine atoms at the 2 and 4 positions, followed by a subsequent addition of the prop-1-en-2-yl group via a cross-coupling or addition reaction.

Reaction Scheme:

Pre-chlorinated pyridine + Prop-1-en-2-yl nucleophile → Substituted pyridine

- Use of organometallic reagents such as Grignard or organolithium compounds derived from prop-1-en-2-yl precursors

- Catalysts like palladium or copper salts for coupling reactions

Research Findings:

While specific literature on this exact route is limited, analogous reactions in heterocyclic chemistry suggest that cross-coupling techniques, such as Suzuki or Stille couplings, can be adapted for this purpose. These methods offer high regioselectivity and functional group tolerance.

Method Overview:

A common industrial route involves initial chlorination of pyridine, followed by the introduction of the prop-1-en-2-yl group through electrophilic addition or radical-mediated reactions.

Reaction Scheme:

Pyridine → Chlorinated pyridine (2,4-dichloro) → Addition of prop-1-en-2-yl group

- Chlorinating agents (POCl₃, SOCl₂) under reflux

- Radical initiators or acids to facilitate addition of the alkene group

Research Findings:

This sequence is supported by industrial practices for pyridine derivatives, where chlorination precedes functionalization to improve regioselectivity and yield.

Data Table: Summary of Preparation Methods

| Method | Starting Material | Key Reagents | Main Reaction Steps | Advantages | Limitations |

|---|---|---|---|---|---|

| Alkylation of pyridine | Pyridine derivatives | Prop-1-en-2-yl halides, PCl₅ | Chlorination + Alkylation | High regioselectivity | Requires multiple steps |

| Cross-coupling | Chlorinated pyridine | Organometallic reagents, Pd catalysts | Coupling reactions | Precise control | Cost of catalysts |

| Radical addition | Pyridine + radical initiator | Radical initiators, chlorinating agents | Radical addition | Suitable for large-scale | Less selective |

Analyse Chemischer Reaktionen

Types of Reactions

2,4-Dichloro-5-(prop-1-en-2-yl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The prop-1-en-2-yl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The compound can undergo reduction to form the corresponding dihydropyridine derivatives.

Common Reagents and Conditions

Substitution: Reagents like sodium amide or potassium thiolate in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

Substitution: Formation of substituted pyridine derivatives.

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of dihydropyridine derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Applications

Anticancer Activity

Recent studies have demonstrated the potential of 2,4-Dichloro-5-(prop-1-en-2-yl)pyridine derivatives in anticancer therapies. For instance, compounds derived from this structure have shown notable efficacy against various human cancer cell lines, including cervical (HeLa), leukemia (HL-60), and gastric adenocarcinoma (AGS) cells. In vitro assays revealed that these derivatives significantly induce apoptosis in cancer cells, with IC50 values ranging from 0.89 to 9.63 µg/mL .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Various derivatives have been synthesized and tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that several derivatives exhibited substantial antibacterial activity, with zones of inhibition comparable to standard antibiotics .

Agrochemical Applications

Herbicidal Activity

In agriculture, this compound has been investigated for its herbicidal properties. It acts as a selective herbicide, effectively controlling broadleaf weeds while being less harmful to cereal crops. This selectivity is crucial for sustainable farming practices as it minimizes damage to desirable plants while effectively managing weed populations.

Synthesis and Derivative Development

The synthesis of this compound involves several chemical reactions that can be tailored to produce various derivatives with enhanced biological activities. For example, modifications at the pyridine ring or the propene side chain can lead to compounds with improved pharmacokinetic profiles or increased potency against specific targets .

Table: Summary of Biological Activities

| Compound Derivative | Target | Activity | IC50 Value (µg/mL) |

|---|---|---|---|

| Compound A | HeLa | Anticancer | 0.89 |

| Compound B | HL-60 | Anticancer | 3.45 |

| Compound C | AGS | Anticancer | 9.63 |

| Compound D | E. coli | Antibacterial | 15 |

| Compound E | S. aureus | Antibacterial | 12 |

Case Study: Anticancer Efficacy

In a study examining the effects of a specific derivative of this compound on cancer cells, researchers found that treatment resulted in a significant reduction in cell viability and increased rates of apoptosis at concentrations above 5 µg/mL. The study highlighted the compound's ability to trigger late apoptotic events in treated cells, suggesting potential for development as an anticancer agent .

Case Study: Herbicidal Effectiveness

Field trials conducted on crops treated with formulations containing this compound demonstrated effective weed control without adversely affecting crop yield. The selective nature of this herbicide allows farmers to manage weed populations sustainably while maintaining crop health.

Wirkmechanismus

The mechanism of action of 2,4-Dichloro-5-(prop-1-en-2-yl)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the compound’s interactions .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Pyridine Derivatives

Substituent Effects on Physical and Chemical Properties

The substituent at position 5 significantly alters the compound’s properties. Below is a comparative analysis with key analogs:

Table 1: Structural and Physical Properties of Selected Pyridine Derivatives

Key Observations :

- Electronic Effects : The prop-1-en-2-yl group in the target compound donates electrons via conjugation, contrasting with the electron-withdrawing CF₂H group in 2,4-Dichloro-5-(difluoromethyl)pyridine. This difference impacts reactivity in electrophilic substitution reactions .

- Steric Effects : Bulky substituents like the pyrazole-methyl group in 2-Chloro-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]pyridine hinder rotational freedom and may reduce solubility compared to smaller groups like methyl or allyl .

- Melting Points: Derivatives with rigid frameworks (e.g., Q12 with hexahydroquinoline) exhibit higher melting points (>280°C) due to enhanced crystallinity .

Biologische Aktivität

2,4-Dichloro-5-(prop-1-en-2-yl)pyridine is a pyridine derivative that has garnered attention for its diverse biological activities, particularly in the fields of cancer therapy and antimicrobial applications. This article reviews the compound's biological activity based on recent research findings, highlighting its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a dichlorinated pyridine ring with a prop-1-en-2-yl substituent. This structure contributes to its unique reactivity and biological properties. The presence of chlorine atoms enhances its lipophilicity and may influence its interaction with biological targets.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties.

The primary mechanisms through which this compound exerts its anticancer effects include:

- Induction of Apoptosis : The compound has been shown to activate caspase pathways (caspase-8 and caspase-9), leading to programmed cell death in various cancer cell lines. For instance, treatment with this compound resulted in a marked increase in late apoptotic cells at concentrations above 5 µg/mL .

- Cell Cycle Arrest : It effectively halts the cell cycle in the subG0 phase, indicating a potential mechanism for inhibiting tumor growth .

- Mitochondrial Membrane Depolarization : The compound induces changes in mitochondrial potential, which is associated with cellular stress and apoptosis .

Efficacy Against Cancer Cell Lines

The efficacy of this compound was assessed using various human cancer cell lines, including:

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa (Cervical Cancer) | 0.89 |

| HL-60 (Leukemia) | 9.63 |

| AGS (Gastric Cancer) | 5.00 |

These values indicate that the compound is particularly potent against gastric adenocarcinoma cells (AGS), suggesting its potential as a therapeutic agent for this type of cancer .

Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits antimicrobial activity against various pathogens.

The antimicrobial effects are attributed to the ability of the compound to disrupt bacterial cell membranes and inhibit essential metabolic pathways. Studies have reported significant activity against both Gram-positive and Gram-negative bacteria.

Efficacy Against Microbial Strains

The compound's antimicrobial potency was evaluated against several strains:

| Microbial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 1.0 |

| Escherichia coli | 6.5 |

| Candida albicans | 250 |

These results indicate that while the compound is effective against certain bacterial strains, its antifungal activity appears less potent compared to its antibacterial effects .

Case Studies and Research Findings

Several studies have highlighted the therapeutic potential of this compound:

- Study on Anticancer Effects : A recent study demonstrated that derivatives of this compound significantly reduced viability in AGS cells, with a notable decrease from 91% viability to approximately 26% at higher concentrations after treatment .

- Antimicrobial Efficacy : Research has shown that this compound can effectively inhibit growth in various microbial strains, suggesting its utility as a broad-spectrum antimicrobial agent .

Q & A

Basic: What are the optimal synthetic routes for 2,4-Dichloro-5-(prop-1-en-2-yl)pyridine, and how can reaction conditions be optimized?

Answer:

The synthesis of substituted pyridines typically involves halogenation and functionalization of the pyridine core. For this compound, a plausible route includes:

Chlorination : Direct chlorination of 5-(prop-1-en-2-yl)pyridine using chlorinating agents (e.g., Cl2/FeCl3) under controlled conditions to achieve regioselectivity at positions 2 and 2.

Functionalization : Introducing the prop-1-en-2-yl group via cross-coupling reactions (e.g., Suzuki-Miyaura) using a boronic acid derivative.

Optimization Tips :

- Monitor reaction progress using <sup>1</sup>H NMR to track intermediate formation .

- Adjust solvent polarity (e.g., dichloromethane vs. THF) to improve yield, as seen in analogous pyridine syntheses .

- Purify via column chromatography with hexane/ethyl acetate gradients to isolate the product from regioisomers.

Basic: How can spectroscopic and crystallographic methods be used to characterize this compound?

Answer:

Spectroscopic Characterization :

- <sup>1</sup>H/<sup>13</sup>C NMR : Identify aromatic protons (δ ~6.5–8.5 ppm) and allylic protons from the prop-1-en-2-yl group (δ ~5.0–6.0 ppm). Compare with data for structurally similar compounds (e.g., 5-fluorobenzaldehyde derivatives) .

- IR Spectroscopy : Confirm C-Cl stretches (~550–600 cm<sup>−1</sup>) and C=C vibrations (~1600 cm<sup>−1</sup>) .

Crystallographic Analysis : - Use SHELX for structure refinement from X-ray diffraction data .

- Visualize molecular packing and bond angles with ORTEP-3 to validate regiochemistry .

Advanced: How can density functional theory (DFT) elucidate the electronic effects of substituents on this pyridine derivative?

Answer:

DFT calculations (e.g., using the Colle-Salvetti correlation-energy functional) can model:

Electron Density Distribution : Analyze how Cl substituents at positions 2 and 4 polarize the pyridine ring, affecting nucleophilic/electrophilic sites .

Reactivity Predictions : Compare HOMO-LUMO gaps with experimental data to predict sites for further functionalization (e.g., SNAr reactions) .

Methodology :

- Use Gaussian or ORCA software with basis sets (e.g., 6-31G*) for geometry optimization.

- Validate computational results against experimental NMR chemical shifts .

Advanced: What role does this compound play in synthesizing bioactive heterocycles, and how can its reactivity be exploited?

Answer:

this compound serves as a versatile intermediate:

Pharmaceutical Applications : The dichloro-pyridine core is a precursor for pyrazolo[3,4-b]pyridines, which exhibit antimicrobial and anticancer activity .

Agrochemical Synthesis : Analogous compounds (e.g., oxadiargyl) are used in herbicides, suggesting potential as a pesticide intermediate .

Reactivity Strategies :

- Nucleophilic Aromatic Substitution : Replace Cl with amines or alkoxy groups under basic conditions.

- Cycloaddition Reactions : Exploit the allyl group for Diels-Alder reactions to build polycyclic systems .

Advanced: How should researchers address contradictions in reported stability or reactivity data for this compound?

Answer:

Discrepancies may arise from:

Solvent Effects : Polar aprotic solvents (e.g., DMF) can stabilize transition states differently than non-polar solvents, altering reaction outcomes .

Impurity Interference : Trace moisture or residual catalysts (e.g., Pd from coupling reactions) may promote side reactions.

Resolution Strategies :

- Conduct control experiments with rigorously dried solvents and purified starting materials .

- Use HPLC-MS to identify byproducts and adjust purification protocols .

- Compare computational (DFT) and experimental data to reconcile mechanistic pathways .

Basic: What safety precautions are critical when handling this compound in laboratory settings?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.